1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine
Overview
Description
“1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1248926-25-1 . It has a molecular weight of 186.3 . The IUPAC name for this compound is 1-(2-isopropoxyethyl)-4-piperidinamine . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine” is 1S/C10H22N2O/c1-9(2)13-8-7-12-5-3-10(11)4-6-12/h9-10H,3-8,11H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 186.3 .Scientific Research Applications
Glycosidase Inhibitors
Research on the synthesis of polyhydroxylated indolizidines, which can serve as potential glycosidase inhibitors, involved forming a piperidine ring through an intramolecular Mannich-type reaction. This study highlights the application of piperidine derivatives in developing glycosidase inhibitors with potential therapeutic uses (Baumann et al., 2008).
Anticancer Agents
A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research indicates the potential of piperidine derivatives in cancer therapy, with some compounds exhibiting strong anticancer activity relative to doxorubicin (Rehman et al., 2018).
CO2 Capture
Investigations into the equilibrium solubility of carbon dioxide (CO2) in novel tertiary amines, including piperidine derivatives, have been conducted to improve CO2 capture technologies. This study provides insights into the design of more efficient amine-based solvents for capturing CO2 from flue gas streams, contributing to environmental protection efforts (Liu et al., 2019).
Organic Synthesis Methodologies
Research on the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of pyrrolidine and piperidine derivatives, showcases the utility of piperidine derivatives in developing new synthetic methodologies. This work highlights the potential of using piperidine-based compounds as intermediates in the synthesis of complex organic molecules (Mukherjee & Widenhoefer, 2011).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .
properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(2)13-8-7-12-5-3-10(11)4-6-12/h9-10H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQIGODADKVZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine | |
CAS RN |
1248926-25-1 | |
Record name | 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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